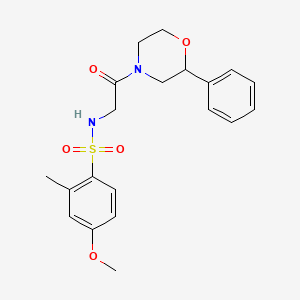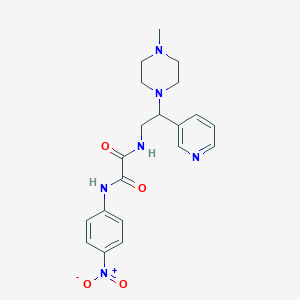
N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C20H24N6O4 and its molecular weight is 412.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Agents
Studies have shown that derivatives similar to the compound , particularly those within the pyridine series, exhibit potent antitumor activities. For instance, the oxime of ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and related compounds have been identified as potent antimitotic agents, suggesting a significant potential for antitumor activity (C. Temple, G. Rener, W. Waud, P. Noker, 1992).
Cerebral Protective Agents
Novel derivatives, including those with nitrophenylpyridine and nitrophenylpyrimidine frameworks, have demonstrated promising anti-anoxic (AA) activity in mice. These studies underline the potential application of such compounds in protecting the brain from anoxic conditions, showcasing their significance in neuroprotective therapeutic strategies (A. Kuno, H. Sakai, M. Ohkubo, H. Takasugi, 1993).
Anticonvulsant Activity
Hybrid compounds derived from pyrrolidinones, featuring piperazine and morpholine moieties, have been synthesized and evaluated for their anticonvulsant potential. These compounds, joining chemical fragments of known antiepileptic drugs, displayed broad spectra of activity across several seizure models, suggesting their application as novel anticonvulsant agents (K. Kamiński, M. Zagaja, J. Łuszczki, A. Rapacz, M. Andres-Mach, G. Latacz, K. Kieć‐Kononowicz, 2015).
Transfer Hydrogenation Catalysis
The compound's structural motif has been implicated in the synthesis of catalysts for the transfer hydrogenation of ketones. Studies have developed (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes as catalysts, demonstrating the compound's relevance in catalytic chemistry for organic synthesis applications (Makhosazane N. Magubane, M. Alam, S. Ojwach, O. Munro, 2017).
DNA/Protein Binding and Cytotoxicity
Research has explored the DNA/protein binding capabilities and cytotoxicity of related compounds, indicating their potential in targeting cancer cells. Such studies provide a foundation for developing novel therapeutic agents based on the structural framework of "N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide" (M. Muralisankar, J. Haribabu, N. Bhuvanesh, R. Karvembu, A. Sreekanth, 2016).
Mechanism of Action
Target of Action
The compound, also known as N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide, is a PDGF receptor tyrosine kinase inhibitor . This means that its primary target is the tyrosine kinase domain of the PDGF receptor . The PDGF receptor plays a crucial role in cell proliferation, survival, and migration, making it a significant target in various diseases, including cancer .
Mode of Action
This compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby preventing the activation of the PDGF receptor .
Biochemical Pathways
By inhibiting the PDGF receptor, this compound affects the downstream signaling pathways that are involved in cell proliferation, survival, and migration . This includes the PI3K/AKT and the MAPK/ERK pathways, which are critical for cell growth and survival .
Pharmacokinetics
As a pdgf receptor tyrosine kinase inhibitor, it is expected to have good bioavailability and to be metabolized primarily in the liver .
Result of Action
The inhibition of the PDGF receptor by this compound leads to a decrease in cell proliferation, survival, and migration . This can result in the suppression of tumor growth in cancers that are driven by the activation of the PDGF receptor .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect its efficacy and stability . Additionally, the pH of the environment can influence the compound’s solubility and therefore its bioavailability .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-24-9-11-25(12-10-24)18(15-3-2-8-21-13-15)14-22-19(27)20(28)23-16-4-6-17(7-5-16)26(29)30/h2-8,13,18H,9-12,14H2,1H3,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECOFYKKAMRGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
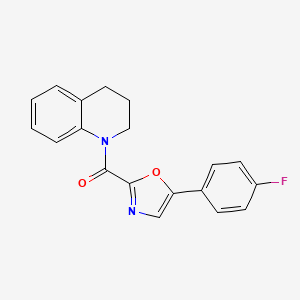

![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2935704.png)

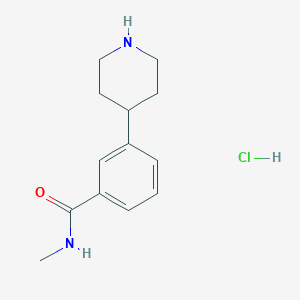
![2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2935713.png)
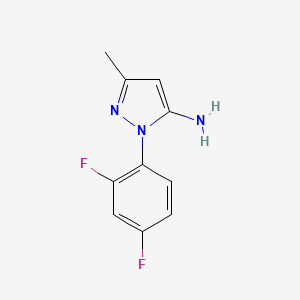
![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)-2-ethylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2935715.png)
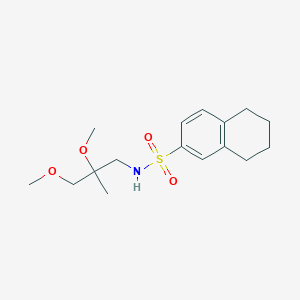
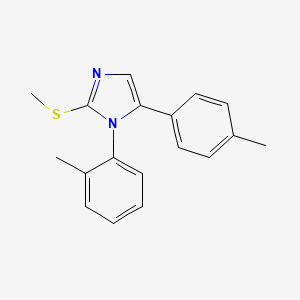
![4-[(E)-2-[(3E)-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl]ethenyl]-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B2935719.png)
![3-methoxy-1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2935720.png)

